![molecular formula C21H17BrN2O3S2 B7497121 5-bromo-2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B7497121.png)
5-bromo-2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide
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Overview
Description
5-bromo-2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide is a chemical compound that belongs to the family of sulfonamide compounds. It has been extensively studied for its potential applications in scientific research due to its unique properties.
Mechanism of Action
The mechanism of action of 5-bromo-2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide involves the inhibition of certain enzymes and receptors. It has been shown to inhibit the activity of carbonic anhydrase, a zinc-containing enzyme that is involved in various physiological processes. It has also been shown to inhibit the activity of certain receptors such as the adenosine A1 receptor, which is involved in the regulation of blood pressure and heart rate.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide are complex and depend on the specific target enzyme or receptor. It has been shown to have potential applications in the treatment of various diseases such as glaucoma, epilepsy, and cancer. It has also been shown to have potential applications in the field of biochemistry, where it can be used as a tool to study the activity of certain enzymes and receptors.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-bromo-2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide is its unique properties, which make it an attractive compound for scientific research. However, it also has certain limitations, such as its low solubility in water, which can make it difficult to work with in certain experiments. It also requires expertise and specialized equipment for synthesis and handling.
Future Directions
For the study of this compound have also been identified, which highlights the potential for further research in this area.
Synthesis Methods
The synthesis of 5-bromo-2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide is a multistep process involving the reaction of various reagents. The detailed synthesis method is beyond the scope of this paper. However, it is worth mentioning that the synthesis of this compound requires expertise and specialized equipment.
Scientific Research Applications
The unique properties of 5-bromo-2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide make it an attractive compound for scientific research. It has been extensively studied for its potential applications in the field of medicinal chemistry, drug discovery, and biochemical research. It has been shown to inhibit the activity of certain enzymes and receptors, which makes it a potential drug candidate for the treatment of various diseases.
properties
IUPAC Name |
5-bromo-2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O3S2/c1-13-3-9-17-19(11-13)28-21(23-17)14-4-7-16(8-5-14)24-29(25,26)20-12-15(22)6-10-18(20)27-2/h3-12,24H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRIZEBTLSFJHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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